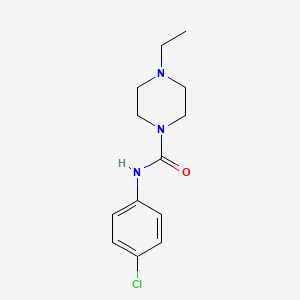

N-(4-chlorophenyl)-4-ethyl-1-piperazinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)-4-ethyl-1-piperazinecarboxamide and its derivatives involves structural modifications on the piperazine ring and the benzamide moiety to affect its binding affinity at dopamine receptors and other biological targets. For instance, modifications on the amide bond and the alkyl chain linking the benzamide to the piperazine ring have been shown to influence dopamine D(4) receptor affinity (Perrone et al., 2000).

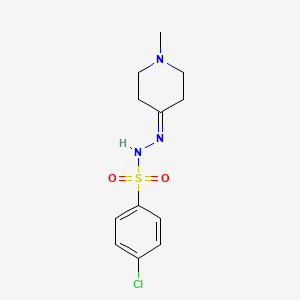

Molecular Structure Analysis

Molecular interaction studies, including conformational analysis using molecular orbital methods, have identified distinct conformations of related compounds that suggest how structural elements might influence binding to receptors. For example, the conformational flexibility and the orientation of aromatic ring moieties significantly impact the steric binding interactions with cannabinoid receptors (Shim et al., 2002).

Chemical Reactions and Properties

Compounds structurally similar to this compound have been synthesized and evaluated for their biological activity, demonstrating moderate activity against bacteria and fungi (J.V.Guna et al., 2009). Such activities are indicative of the chemical reactivity and potential pharmacological properties of these compounds.

Physical Properties Analysis

The synthesis and characterization of analogs, including methods such as liquid chromatography-mass spectrometry (LC-MS/MS), have been used to analyze the physical properties and metabolites of related compounds, providing insight into their stability, solubility, and behavior in biological systems (Xiaomei Jiang et al., 2007).

Chemical Properties Analysis

The chemical properties, including the ability to form hydrogen bonds and the influence of substituents on the piperazine ring, have been a focus of study, contributing to the understanding of the compound's interactions at the molecular level. This includes investigations into the hydrogen-bond association and the impact of different functional groups on the molecule's activity and selectivity (Robin A Weatherhead-Kloster et al., 2005).

作用機序

Target of Action

It is known that many indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or halt cancer cell growth .

Biochemical Pathways

For example, some indole derivatives have been found to interfere with the biosynthesis of certain bacterial lipids .

Pharmacokinetics

Similar compounds have been shown to have good kinetic solubilities and metabolic stability in vitro . These properties can impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Based on the known effects of similar compounds, it can be hypothesized that it may lead to changes in cellular processes, potentially inhibiting the growth of certain cells or organisms .

Action Environment

It is known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Safety and Hazards

特性

IUPAC Name |

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O/c1-2-16-7-9-17(10-8-16)13(18)15-12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPBKTRSBBRDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)

![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)

![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)

![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)

![4'-({[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5766688.png)

![2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)

![N-(2,3-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5766718.png)

![N-[2-(acetylamino)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5766728.png)

![2-(ethylthio)-1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazole](/img/structure/B5766749.png)

![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5766751.png)